1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H13ClFNO. It is a derivative of phenethylamine, characterized by the presence of a fluoro and methoxy group on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The starting material, 4-fluoro-3-methoxybenzene, undergoes acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine: Similar structure but with different positions of the fluoro and methoxy groups.
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these properties are desired.
Biological Activity
1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClFNO2, with a molecular weight of approximately 229.66 g/mol. The compound features a fluorine atom and a methoxy group on the aromatic ring, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that it may function as an agonist or antagonist, modulating the activity of neurotransmitter receptors and influencing physiological processes such as mood regulation and pain perception.
Potential Mechanisms:
- Receptor Modulation : The compound may bind to specific receptors, altering their activity.
- Enzyme Interaction : It could influence enzyme pathways, potentially leading to therapeutic effects in conditions such as inflammation or infection .
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.01 mg/mL |
Escherichia coli | 0.05 mg/mL |
Klebsiella pneumoniae | 0.03 mg/mL |
These findings suggest its potential as a lead compound in the development of new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study assessed the antibacterial activity against clinical isolates of E. coli. The compound exhibited significant bactericidal activity with MIC values comparable to standard antibiotics .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : It is being investigated as a candidate for drug development targeting specific receptors involved in mood disorders and pain management.
- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJULLIYARHDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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